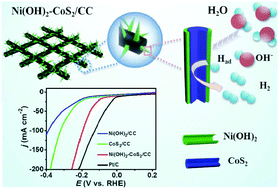A Ni(OH)2–CoS2 hybrid nanowire array: a superior non-noble-metal catalyst toward the hydrogen evolution reaction in alkaline media†
Nanoscale Pub Date: 2017-10-11 DOI: 10.1039/C7NR06001G
Abstract
The rising H2 economy urgently demands active, durable and cost-effective catalysts for the electrochemical hydrogen evolution reaction (HER). However, improving the HER performance of electrocatalysts in alkaline media is still challenging. Herein, we report the development of a nickel hydroxide–cobalt disulfide nanowire array on a carbon cloth (Ni(OH)2–CoS2/CC) as a hybrid catalyst to significantly enhance the HER activity in alkaline solutions. Benefitting from heterogeneous interfaces in this 3D hybrid electrocatalyst, Ni(OH)2–CoS2/CC shows superior HER activity with only 99 mV overpotential to drive a current density of 20 mA cm−2 in 1.0 M KOH, which is 100 mV less than that of CoS2/CC. Moreover, Ni(OH)2–CoS2/CC exhibits long-term electrochemical durability with the maintenance of its catalytic activity for 30 h. Density functional theory calculations are performed to gain further insight into the effect of Ni(OH)2–CoS2 interfaces, revealing that Ni(OH)2 plays a key role in water dissociation to hydrogen intermediates and CoS2 facilitates the adsorption of hydrogen intermediates and H2 generation. This work not only develops a promising electrocatalyst for the alkaline HER, but also paves a way to enhance the alkaline HER activity of CoS2via the interface engineering strategy.


Recommended Literature
- [1] Organic chemistry
- [2] Photodynamic micelles for amyloid β degradation and aggregation inhibition†
- [3] Flavonoid-derived anisotropic silver nanoparticles inhibit growth and change the expression of virulence genes in Escherichia coli SM10†
- [4] Fabrication of superhydrophobic fabrics with outstanding self-healing performance in sunlight†
- [5] Facile synthesis of Li2S–polypyrrole composite structures for high-performance Li2S cathodes†
- [6] Study on the fouling mechanism and cleaning method in the treatment of polymer flooding produced water with ion exchange membranes†
- [7] Self-limiting multiplexed assembly of lipid membranes on large-area graphene sensor arrays†
- [8] Preparation of compressible polymer monoliths that contain mesopores capable of rapid oil–water separation†
- [9] Cocatalysts from types, preparation to applications in the field of photocatalysis
- [10] On the origin of the blocking effect of grain-boundaries on proton transport in yttrium-doped barium zirconates










